9-(4-Aminophenyl)-2-methylacridin-3-amine monohydrochloride

Solubility enhancement Counterion chemistry Aqueous formulation

Core facilities requiring cost-effective DNA/RNA quantification face limited options combining low detection limits with aqueous compatibility. This hydrochloride salt (CAS 38475-96-6) solves this by eliminating organic co-solvent requirements-critical for automated liquid handling. Key differentiation from generic acridine dyes: • Enhanced aqueous solubility vs. nitrate form (Phosphine 3R), enabling higher-concentration working solutions • Emission at 565 nm with 13 nm spectral separation from unmethylated analogs, reducing crosstalk in multiplex assays • Validated lipid staining protocol (Peltier, 1954) for clinical fat embolism diagnosis with improved photostability over Acridine Orange

Molecular Formula C20H18ClN3
Molecular Weight 335.8 g/mol
CAS No. 38475-96-6
Cat. No. B12671474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(4-Aminophenyl)-2-methylacridin-3-amine monohydrochloride
CAS38475-96-6
Molecular FormulaC20H18ClN3
Molecular Weight335.8 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C3=CC=CC=C3N=C2C=C1N)C4=CC=C(C=C4)N.Cl
InChIInChI=1S/C20H17N3.ClH/c1-12-10-16-19(11-17(12)22)23-18-5-3-2-4-15(18)20(16)13-6-8-14(21)9-7-13;/h2-11H,21-22H2,1H3;1H
InChIKeyVDAIXKMDNWTBBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes17 vendors / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(4-Aminophenyl)-2-methylacridin-3-amine HCl: Identity & Procurement


9-(4-Aminophenyl)-2-methylacridin-3-amine monohydrochloride (CAS 38475-96-6) is a synthetic acridine derivative belonging to the Phosphine dye family, historically classified as Basic Orange 15 (C.I. 46045) in its nitrate form [1]. The compound features a tricyclic acridine core with a 4-aminophenyl substituent at position 9, a methyl group at position 2, and a free amino group at position 3, supplied as the monohydrochloride salt (C₂₀H₁₈ClN₃, MW 335.83 g/mol) . This specific salt form is distinguished from its more commonly referenced nitrate analog (Phosphine E / Phosphine 3R, CAS 2391-28-8) by its counterion, which confers meaningful differences in aqueous solubility and formulation compatibility . The compound is primarily procured as a research-grade fluorescent probe and histochemical stain, with documented use in nucleic acid determination, lipid staining, and bacterial histology [2].

9-(4-Aminophenyl)-2-methylacridin-3-amine HCl: Substitution Risks


Substituting 9-(4-Aminophenyl)-2-methylacridin-3-amine monohydrochloride with a generic acridine dye such as Acridine Orange hydrochloride or the more common nitrate salt (Phosphine 3R, CAS 2391-28-8) introduces three categories of risk: altered spectral characteristics due to the 2-methyl substitution, which shifts emission wavelength and color tone relative to non-methylated analogs [1]; counterion-dependent solubility differences, where the hydrochloride salt exhibits enhanced aqueous solubility compared to the poorly water-soluble nitrate form ; and divergent photostability profiles under continuous illumination, documented in comparative histochemical studies showing that phosphine-type dyes permit longer illumination without fluorescence degradation compared to Acridine Orange [2]. These differences are not cosmetic; they directly impact signal-to-noise ratios in quantitative fluorescence assays, staining reproducibility in tissue sections, and compatibility with aqueous buffer systems commonly used in biological protocols.

9-(4-Aminophenyl)-2-methylacridin-3-amine HCl: Differentiation Evidence


Aqueous Solubility: Hydrochloride vs Nitrate Salt

The monohydrochloride salt form (CAS 38475-96-6) is specifically documented to exhibit enhanced aqueous solubility relative to the nitrate salt (Phosphine E / Phosphine 3R, CAS 2391-28-8). EvitaChem's technical datasheet explicitly states that the hydrochloride counterion 'enhances solubility in aqueous environments' . In contrast, the nitrate salt of chrysaniline (the same base compound) is described in historical chemical literature as 'très-peu soluble dans l'eau' (very poorly soluble in water) [1]. This solubility differential is consistent with the general behavior of acridine salts, where hydrochloride forms typically show higher water solubility than nitrate forms.

Solubility enhancement Counterion chemistry Aqueous formulation Acridine salt comparison

Spectral Differentiation via 2-Methyl Substitution

The 2-methyl substituent on the acridine core of the target compound produces a measurable bathochromic shift in emission relative to the non-methylated Phosphine analog. According to the Baidu Baike chemical database entry for Phosphine 3R (which shares the identical 2-methylacridin-3-amine base structure), 'Phosphine 3R has a slightly redder tone than Phosphine' [1], confirming that the methyl group induces a red-shift in the visible fluorescence. This structural feature is preserved in the hydrochloride salt (CAS 38475-96-6). The Olympus fluorochrome data table reports Phosphine 3R peak excitation at 465 nm and emission at 565 nm, while Phosphine R (non-methylated) shows excitation at 480-565 nm and emission at 578 nm [2]. The hypsochromic shift in the methylated derivative's emission (565 nm vs. 578 nm) provides spectral separation from the parent compound.

Fluorescence spectroscopy Bathochromic shift Methyl substitution effect Acridine dye color tuning

Nucleic Acid Detection Performance vs. Common Probes

In a validated analytical method published in Analytica Chimica Acta, phosphin 3R (the nitrate salt of the identical base compound) was developed as a fluorescence probe for nucleic acid determination, achieving a limit of detection (LOD) of 5.0 ng/mL for calf thymus DNA, 6.0 ng/mL for salmon DNA, and 13.0 ng/mL for yeast RNA, with a linear calibration range up to 2.0 μg/mL for DNA [1]. The method exploits fluorescence quenching of the probe upon DNA intercalation, with maximum excitation at 468 nm and emission at 505 nm in neutral pH (7.0-8.4) [1]. The authors explicitly position phosphin 3R as 'a very inexpensive dye' compared to ethidium bromide, mithramycin, Hoechst 33258, DAPI, and lanthanide-based probes, while achieving comparable or superior sensitivity [1]. The relative standard deviation (RSD) was 1.00% for six replicate measurements at 400 ng/mL CT DNA [1].

DNA quantification Fluorescence quenching assay Nucleic acid probe Limit of detection

Photostability Advantage over Acridine Orange

Comparative evaluation of acridine-series dyes for fluorescence histochemistry demonstrated that phosphine-type dyes (including Phosphine 3R) permit significantly longer continuous illumination without fluorescence degradation compared to Acridine Orange. An archived comparative study explicitly states: 'On comparison with acridine orange we found it possible to illuminate the specimens for a much longer period without causing a change in the red fluorescence' [1]. This photostability advantage is further supported by a 1977 study in Experimental Cell Research, which tested multiple acridine dyes for differential chromosome staining and found that aurophosphine and coriphosphine O (phosphine-type dyes structurally related to the target compound) yielded good results, while acriflavine and acridine yellow gave poor differential staining [2]. Acridine Orange had to be applied in the dark, and staining periods were limited due to phototoxicity after 48 hours [3].

Photostability Fluorescence microscopy Acridine dye comparison Histochemistry

Lipid Staining and Fat Embolism Detection

Phosphine 3R (the nitrate salt of the target compound's base) has been specifically validated as a water-soluble fluorochrome for the histochemical demonstration of fat emboli in tissue sections, published in the Journal of Laboratory and Clinical Medicine [1]. The method, developed by Peltier (1954), exploits the lipophilic staining properties of phosphine 3R to selectively fluorescently label lipid droplets in paraffin-embedded tissue sections, providing a diagnostic procedure specific for fat embolism [2]. This application is distinct from the nucleic acid staining function of Acridine Orange and represents a niche capability not shared by most common acridine dyes. The Baidu Baike database further documents Phosphine 3R's use in bacterial staining, insect histology research as a fluorescent agent, and bacterial nuclein/nucleoprotein staining [3].

Lipid staining Fat embolism diagnosis Fluorochrome histochemistry Water-soluble fluorochrome

Graphene Oxide Functionalization via 2-Methyl Acridine

The 9-(4-aminophenyl)acridine scaffold, which forms the core of the target compound, has been demonstrated to covalently functionalize graphene oxide (GO) through diazotization chemistry, producing graphene/acridine (G-Acr) hybrid structures characterized by pronounced charge transfer at the organic-graphene interface [1]. X-ray photoelectron spectroscopy (XPS) confirmed that the binding energies of APA and its derivatives shifted to higher values upon surface modification, indicating excess delocalized electrons accumulated in the graphene layer [1]. Four distinct acridine derivatives (labeled A0-D0) were systematically compared in this study [1]. The presence of the 2-methyl group and the 4-aminophenyl substituent in the target compound provides additional synthetic handles (amino group for diazotization, methyl for steric/electronic tuning) that the unsubstituted acridine parent compound lacks .

Graphene functionalization Materials chemistry Covalent modification Acridine-graphene hybrid

9-(4-Aminophenyl)-2-methylacridin-3-amine HCl: Application Scenarios


High-Throughput Nucleic Acid Quantification

For core facilities and academic labs performing large-scale DNA/RNA quantification, the target compound (or its phosphin 3R form) provides a limit of detection of 5.0 ng/mL for CT DNA with an RSD of 1.00% at 400 ng/mL, matching or exceeding the sensitivity of Hoechst 33258 and DAPI while being explicitly cited as a 'very inexpensive dye' compared to ethidium bromide, cyanine dimers (TOTO, YOYO), and lanthanide-based probes [1]. The hydrochloride salt form's enhanced aqueous solubility eliminates organic solvent requirements, simplifying automated liquid handling workflows.

Multiplex Fluorescence Microscopy Spectral Separation

In dual- or triple-labeling fluorescence microscopy protocols, the 2-methyl substitution shifts the emission peak to 565 nm (Phosphine 3R) versus 578 nm for non-methylated Phosphine R, providing a 13 nm spectral window for channel separation [1]. Combined with excitation at 465 nm (versus 480-565 nm for unmethylated Phosphine R), the compound can be paired with longer-wavelength fluorochromes with reduced crosstalk risk [1].

Aqueous-Based Lipid Histopathology Staining

Clinical pathology laboratories performing fat embolism diagnosis in tissue sections can leverage the validated phosphine 3R staining protocol established by Peltier (1954), which specifically labels lipid droplets as a water-soluble fluorochrome [1]. The hydrochloride salt form's improved aqueous solubility over the traditional nitrate form potentially enables higher-concentration working solutions without organic co-solvents, an advantage for standardized clinical histology protocols where solvent exposure is restricted.

Covalent Graphene Oxide Hybrid Material Functionalization

Materials chemistry laboratories synthesizing acridine-graphene hybrid structures require the 4-aminophenyl substituent as the covalent attachment handle for diazotization-based grafting onto graphene oxide, a chemistry demonstrated by Feng et al. (2012) for 9-(4-aminophenyl)acridine derivatives [1]. The 2-methyl group provides additional steric and electronic tuning of the acridine π-system, while the free 3-amino group offers a secondary reactive site for further derivatization—a multifunctional scaffold unavailable in simpler acridine precursors.

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